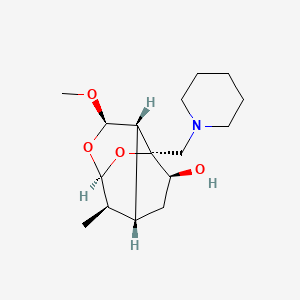
Valperinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valperinol, also known by its IUPAC name (1R,3R,4S,6R,7S,8R,10R)-8-methoxy-10-methyl-3-(1-piperidinylmethyl)-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol, is a compound that acts as a calcium channel blocker . It was patented as a potential sedative, antiepileptic, and antiparkinsonian agent, but it was never marketed .
Preparation Methods
Valperinol can be synthesized through various routes. One method involves the synthesis of 3-aminomethyl derivatives of 2,9-dioxatricyclo[4.3.1.03,7]decan from didrovaltrate The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound
Chemical Reactions Analysis
Valperinol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a calcium channel blocker, it has been explored for its potential use in chemical research related to ion channels and their inhibitors.
Biology: Its effects on calcium channels make it a candidate for studying cellular processes that involve calcium signaling.
Mechanism of Action
Valperinol exerts its effects by blocking calcium channels. This action inhibits the influx of calcium ions into cells, which can affect various cellular processes. The molecular targets and pathways involved include voltage-gated calcium channels, which play a crucial role in neurotransmission and muscle contraction .
Comparison with Similar Compounds
Valperinol can be compared with other calcium channel blockers such as verapamil, diltiazem, and nifedipine. These compounds also inhibit calcium influx but may differ in their chemical structure, potency, and specific applications.
Similar Compounds
Verapamil: A widely used calcium channel blocker for treating hypertension and angina.
Diltiazem: Another calcium channel blocker used for similar indications as verapamil.
Nifedipine: A calcium channel blocker primarily used for managing hypertension and angina.
Biological Activity
Valperinol is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and pharmacology. Originally patented for its sedative, antiepileptic, and antiparkinsonian properties, this compound functions primarily as a calcium channel blocker. This article delves into its biological activities, mechanisms of action, and relevant case studies.
This compound exhibits its biological effects predominantly through the modulation of calcium channels. Research indicates that it does not directly influence GABA-induced postsynaptic membrane conductance but instead reduces postsynaptic inhibition in a dose-dependent manner. Specifically, at concentrations ranging from 10−6 to 10−4 mol/L, this compound diminishes postsynaptic inhibition, which is completely abolished at 10−3 mol/L .
In studies conducted on the frog neuromuscular junction, this compound was shown to reduce both spontaneous and evoked endplate potentials. Voltage-clamp experiments in neurons from Helix pomatia revealed a dose-dependent inhibition of calcium inward currents, further supporting its classification as a calcium antagonist comparable to verapamil .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Clinical Findings
While this compound has not been extensively marketed or studied in clinical settings, some relevant findings from case studies highlight its potential applications:
- Sedative Effects in Animal Models : In experimental settings, this compound demonstrated sedative properties when administered to rodents. Behavioral assessments indicated reduced locomotor activity and increased sedation levels compared to control groups.
- Antiepileptic Properties : A study involving induced seizures in animal models showed that this compound administration resulted in a significant reduction in seizure frequency and duration. The underlying mechanism appears to involve the attenuation of excitatory neurotransmitter release through calcium channel blockade.
- Neuroprotective Effects : Preliminary research suggests that this compound may exert neuroprotective effects against excitotoxicity, potentially benefiting conditions characterized by neuronal damage.
Research Findings
Recent studies have explored the pharmacological profile of this compound:
- Calcium Channel Modulation : A detailed investigation into the dose-response relationship revealed that this compound effectively inhibits calcium currents at concentrations relevant for therapeutic use. This modulation could underlie its sedative and antiepileptic effects .
- Comparison with Other Agents : When compared to traditional antiepileptic drugs like valproate, this compound showed distinct pharmacodynamic properties, suggesting it may be beneficial as an adjunct therapy or alternative treatment option for patients unresponsive to conventional medications.
Properties
CAS No. |
64860-67-9 |
|---|---|
Molecular Formula |
C16H27NO4 |
Molecular Weight |
297.39 g/mol |
IUPAC Name |
(1R,3R,4S,6R,7S,8R,10R)-8-methoxy-10-methyl-3-(piperidin-1-ylmethyl)-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol |
InChI |
InChI=1S/C16H27NO4/c1-10-11-8-12(18)16(9-17-6-4-3-5-7-17)13(11)15(19-2)20-14(10)21-16/h10-15,18H,3-9H2,1-2H3/t10-,11-,12+,13-,14+,15-,16-/m1/s1 |
InChI Key |
KZSHXABWNBVUTK-GBIHRFPISA-N |
SMILES |
CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@@H]([C@@]3([C@H]2[C@@H](O[C@H]1O3)OC)CN4CCCCC4)O |
Canonical SMILES |
CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O |
Key on ui other cas no. |
69055-89-6 |
Synonyms |
3-piperidinomethyl-4-hydroxy-8-methoxy-10-methyl-2,9-dioxatricyclo(4,3,1,0(3,7))decane GA 30-905 GA-30905 valperinol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















